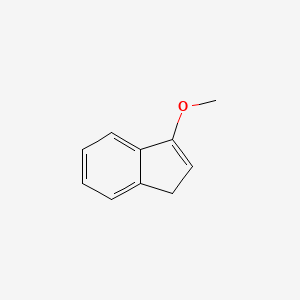

3-methoxy-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

27973-23-5 |

|---|---|

Molecular Formula |

C10H10O |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-methoxy-1H-indene |

InChI |

InChI=1S/C10H10O/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3 |

InChI Key |

XHAPGEZVAJXCTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCC2=CC=CC=C21 |

Origin of Product |

United States |

Foundational & Exploratory

Isomeric Dichotomy of Methoxyindenes: Synthesis, Stability, and Reactivity Profiles

[1]

Executive Summary: The Kinetic vs. Thermodynamic Interface

In the development of indenyl ligands for metallocene catalysis or pharmacophores for CNS targets, the distinction between 1-methoxy-1H-indene and 3-methoxy-1H-indene is not merely structural—it is a study in thermodynamic dominance.

While these two molecules are constitutional isomers, they occupy vastly different positions on the potential energy surface.[1] This compound is the thermodynamic sink, stabilized by the conjugation of the oxygen lone pair with the indene

This guide provides the protocols to synthesize the stable isomer, strategies to trap the unstable isomer, and the analytical techniques required to distinguish them definitively.

Structural & Mechanistic Divergence[1]

Orbital Analysis and Stability

The core difference lies in the electronic relationship between the methoxy substituent and the indenyl ring system.

-

This compound (Thermodynamic): The methoxy group is attached to the C3 position (vinyl). The oxygen lone pair (

) donates into the -

1-Methoxy-1H-indene (Kinetic): The methoxy group is at the C1 position (allylic/benzylic). The oxygen is isolated from the double bond by an

carbon. While the C1 position allows for benzylic stabilization of a cation (if ionized), the neutral molecule lacks the extended conjugation of the 3-isomer.

The [1,5]-Sigmatropic Hydrogen Shift

The defining characteristic of 1-substituted indenes is their propensity to rearrange to 3-substituted indenes. This is a suprafacial [1,5]-sigmatropic shift, allowed by orbital symmetry under thermal conditions.[1]

Mechanism:

The hydrogen at C1 (in 3-methoxyindene) or C3 (in 1-methoxyindene) migrates across the

Figure 1: The unidirectional [1,5]-sigmatropic rearrangement driving the conversion of 1-methoxyindene to 3-methoxyindene.

Experimental Protocols

Protocol A: Synthesis of this compound (The Standard)

This protocol utilizes the reaction of 1-indanone with trimethyl orthoformate (TMOF). It is the industry standard for generating the enol ether cleanly.

Mechanism: Acid-catalyzed ketalization followed by elimination of methanol.[1]

Reagents:

-

1-Indanone (1.0 eq)

-

Trimethyl orthoformate (TMOF) (1.5 eq)[1]

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq)

-

Methanol (Solvent, anhydrous)[1]

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with 1-indanone and anhydrous methanol (0.5 M concentration).

-

Activation: Add TMOF followed by the catalytic p-TsOH.[1]

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (1-indanone

, product-

Note: If conversion is slow, gently reflux (60°C) for 2 hours.

-

-

Quench: Cool to 0°C and quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with diethyl ether (

). The product is less dense than chlorinated solvents, making ether/water separation cleaner.[1] -

Purification: Dry organic layer over MgSO₄ and concentrate. Purify via flash column chromatography on basic alumina (Silica is acidic and can hydrolyze the enol ether back to indanone).[1]

-

Eluent: 100% Hexanes

5% EtOAc/Hexanes.[1]

-

Protocol B: Accessing 1-Methoxy-1H-indene (The Kinetic Trap)

Direct synthesis is difficult due to rearrangement. The most reliable method to observe/trap this species is via low-temperature methylation of the indenyl anion, though this typically yields a mixture. A more modern approach uses transition metal catalysis to cyclize precursors, but for pure isolation, we use the Bromoindene Substitution Route at cryogenic temperatures.[1]

Reagents:

-

1-Bromo-1H-indene (Freshly prepared, unstable)

-

Sodium Methoxide (NaOMe) (1.2 eq)[1]

-

THF (Anhydrous)[1]

Step-by-Step Workflow:

-

Pre-cooling: Dissolve 1-bromo-1H-indene in THF and cool to -78°C immediately.

-

Nucleophilic Attack: Add NaOMe solution dropwise.

-

Kinetic Control: Stir at -78°C for 1 hour. Do not allow to warm above -20°C.

-

Workup (Cold): Quench with cold pentane/water mixture. Separate phases at 0°C.[1]

-

Usage: Use the solution immediately. Evaporation or heating will trigger isomerization to the 3-methoxy isomer.

Figure 2: Synthetic workflows comparing the robust generation of the 3-isomer vs. the cryogenic trapping required for the 1-isomer.

Analytical Differentiation (The Fingerprint)

Distinguishing these isomers requires careful interpretation of NMR data, specifically focusing on the aliphatic region.[1]

Table 1: Comparative NMR Data ( )

| Feature | This compound (Stable) | 1-Methoxy-1H-indene (Unstable) | Diagnostic Logic |

| C1/C3 Protons | Key Differentiator: 3-OMe has a saturated | ||

| C2 Proton | 3-OMe shows a distinct vinyl triplet.[1] | ||

| Methine (C1) | N/A (Methylene present) | 1-OMe has a unique allylic methine proton attached to the oxygen.[1] | |

| Methoxy Group | 3-OMe is deshielded due to direct conjugation with the double bond.[1] | ||

| Carbon ( | C1 | C1 | DEPT-135 will show C1 as "Down" ( |

Reactivity & Applications

Hydrolysis and Stability

-

This compound: As an enol ether, it is stable to base but highly sensitive to acid.[1] Treatment with dilute HCl regenerates 1-indanone quantitatively.[1] This makes it an excellent protective group for the ketone or a precursor for asymmetric hydrogenation.[1]

-

1-Methoxy-1H-indene: Extremely sensitive. In the presence of acid, it protonates and rearranges to the 3-isomer or hydrolyzes. In the presence of base, it can eliminate methanol to form benzofulvene derivatives if not carefully controlled.[1]

Lithiation (Ligand Synthesis)

For researchers synthesizing metallocene ligands (e.g., for Ziegler-Natta catalysis):

-

Deprotonation of This compound with n-BuLi occurs at the C1 position (the

). -

This generates the 1-methoxyindenyl anion .

-

Crucial Insight: Once lithiated, the distinction between 1-methoxy and 3-methoxy precursors disappears, as they form the same delocalized aromatic anion. However, quenching this anion with an electrophile (E+) typically occurs at C1 or C3 depending on steric/electronic control, often resetting the isomerization clock.[1]

References

-

Synthesis of Indenes via Iron(III)-Catalyzed Cyclization. Zhao, J., & Clark, D. A.[1][2] (2012).[1] Organic Letters, 14(6), 1668–1671.[1] [Link] (Demonstrates the transient formation of 1-methoxyindenes and their conversion to indanones).

-

Sigmatropic Rearrangements in Indene Systems. Field, L. D., et al.[1] (1990).[1] Journal of Organic Chemistry, 55, 2305.[1] [Link] (Authoritative source on the mechanism and kinetics of the [1,5]-H shift in substituted indenes).

-

Synthesis of 3-Methoxyindene from Indanone. Organic Syntheses, Coll.[1] Vol. 5, p.703 (1973); Vol. 40, p.52 (1960).[1] [Link] (The foundational protocol for enol ether synthesis using orthoformates).

-

NMR Data of Indene Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Standard reference for spectral data verification).[1]

Thermodynamic Stability and Isomerization of 3-Methoxyindene Isomers

This guide details the thermodynamic stability, isomerization mechanisms, and experimental protocols for 3-methoxyindene isomers , specifically focusing on the equilibrium between 3-methoxy-1H-indene and its allylic isomer, 1-methoxy-1H-indene .

Content Type: Technical Guide | Audience: Organic Chemists & Process Scientists

Executive Summary

In the context of substituted indenes, "3-methoxyindene isomers" primarily refers to the relationship between 1-methoxy-1H-indene (the kinetic allylic ether) and This compound (the thermodynamic enol ether).

Experimental evidence and thermodynamic principles confirm that This compound is the thermodynamically favored isomer . The isomerization is driven by the formation of a conjugated styrene-like system stabilized by the electron-donating methoxy group. This transformation is readily catalyzed by base (e.g., triethylamine) via a 1,5-proton shift mechanism.

Key Stability Hierarchy:

-

This compound (Most Stable: Conjugated Enol Ether)

-

1-Methoxy-1H-indene (Less Stable: Non-conjugated Allylic Ether)

Chemical Identity & Structural Analysis

To understand the stability, one must analyze the electronic environment of the indene skeleton.

| Compound | IUPAC Name | Structure Description | Electronic Character |

| Isomer A | This compound | Double bond at C2=C3; Methoxy at C3. | Vinyl Ether / Styrenyl. The oxygen lone pair is conjugated with the C2=C3 double bond, which is further conjugated with the aromatic ring. |

| Isomer B | 1-Methoxy-1H-indene | Double bond at C2=C3; Methoxy at C1. | Allylic / Benzylic Ether. The methoxy group is on an sp3 carbon. The oxygen lone pair is isolated from the |

The Thermodynamic Driving Force

The conversion of 1-methoxyindene to 3-methoxyindene is exothermic. The stability of the 3-isomer arises from extended conjugation :

-

Resonance Stabilization: In 3-methoxyindene, the methoxy group acts as a

-donor directly into the double bond ( -

Aromatic Conjugation: This enol ether moiety is coplanar and conjugated with the fused benzene ring, maximizing delocalization energy.

-

Contrast: 1-Methoxyindene lacks this continuous conjugation; the sp3 carbon at C1 acts as an insulator between the phenyl ring and the methoxy group's potential resonance contribution.

Mechanism of Isomerization (1,5-Proton Shift)

The isomerization does not proceed via a concerted suprafacial shift (which would be thermally forbidden) but rather through a base-catalyzed deprotonation/reprotonation sequence. Indene protons are relatively acidic (

Mechanistic Pathway[1][2][3][4]

-

Deprotonation: Base removes the proton from C1 of 1-methoxyindene.

-

Intermediate: Formation of the 1-methoxyindenyl anion . The negative charge is delocalized over C1, C2, and C3.

-

Reprotonation: The anion is reprotonated at C1 (reverting to start) or C3. Reprotonation at C1 is kinetically accessible, but protonation at C3 yields the thermodynamically stable this compound (after bond reorganization).

Pathway Visualization

The following diagram illustrates the base-catalyzed equilibration.

Figure 1: The base-catalyzed conversion proceeds through a delocalized indenyl anion intermediate, ultimately favoring the conjugated 3-methoxy isomer.

Experimental Protocols

Protocol A: Synthesis of 3-Methoxyindene via Isomerization

This protocol is based on the rearrangement of 1-methoxyindene, which is often the initial product of nucleophilic substitution on 1-chloroindene or 1-bromoindene.

Reagents:

-

1-Methoxyindene (crude or pure)

-

Triethylamine (

) -

Solvent: None (neat) or Pyridine

Step-by-Step Methodology:

-

Setup: Place 1-methoxyindene (e.g., 1.0 equiv) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Catalysis: Add Triethylamine (excess, approx. 2-3 equiv by volume or catalytic amount if heating longer). Note: Friedrich & Taggart (1975) utilized neat triethylamine.

-

Reaction: Heat the mixture to 40–60°C for 1–2 hours .

-

Monitoring: Monitor reaction progress via 1H NMR .

-

Diagnostic Signal: Look for the disappearance of the allylic proton at C1 (approx.

4.5-5.0 ppm) and the appearance of the vinylic proton at C2 (approx.

-

-

Workup:

-

Remove excess triethylamine via rotary evaporation under reduced pressure.

-

The residue is predominantly 3-methoxyindene.

-

-

Purification: Distillation under reduced pressure (vacuum distillation).

-

Boiling Point: ~116-117°C at 20 mmHg.[1]

-

Expected Yield: ~74% isolated yield of 3-methoxyindene (often containing <5% trace 1-methoxy isomer due to equilibrium limitations).[1]

Protocol B: Quality Control (NMR Identification)

Distinguishing the isomers is critical for validating thermodynamic stability.

| Feature | 1-Methoxy-1H-indene | This compound |

| C1 Protons | 1H (methine) at ~4.8 ppm (Allylic) | 2H (methylene) at ~3.2 ppm |

| Vinyl Protons | 2H (C2, C3) multiplet | 1H (C2) singlet/doublet (Vinylic) |

| Stability | Degrades/Isomerizes on silica gel | Stable on neutral alumina |

Comparative Data: Reaction Equilibrium

The following table summarizes the thermodynamic shift observed during base treatment.

| Condition | Starting Ratio (1-OMe : 3-OMe) | Final Ratio (1-OMe : 3-OMe) | Conclusion |

| Initial Synthesis (Nucleophilic Sub.) | 90 : 10 | - | Kinetic control favors 1-substitution. |

| Thermal Equilibration (100°C, no base) | 90 : 10 | 50 : 50 | Slow thermal isomerization. |

| Base Catalysis ( | 100 : 0 | 4 : 96 | Thermodynamic control favors 3-isomer. |

References

-

Friedrich, E. C., & Taggart, D. B. (1975). Double-bond rearrangements of inden-1-yl derivatives. The Journal of Organic Chemistry, 40(6), 720–723.

-

NIST Chemistry WebBook. (2023). Standard Reference Data for Indene Derivatives.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

Sources

3-methoxy-1H-indene molecular weight and formula C10H10O

Molecular Formula: C₁₀H₁₀O | Molecular Weight: 146.19 g/mol | CAS: 27973-23-5[1][2][3][4]

Executive Summary

3-Methoxy-1H-indene (also known as 3-methoxyindene) is the methyl enol ether derivative of 1-indanone.[3] Unlike simple aromatic ethers, this compound possesses a reactive double bond at the C2-C3 position, imparting significant chemical versatility. It serves as a critical intermediate in the synthesis of chiral indane pharmacophores (via asymmetric hydrogenation) and as a ligand precursor for Group 4 metallocene catalysts (zirconium/hafnium) used in olefin polymerization.[3]

This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and reactivity, designed for researchers requiring high-purity handling protocols.

Physicochemical Specifications

| Property | Value | Technical Note |

| CAS Registry Number | 27973-23-5 | Distinct from 1-indanone (83-33-0).[3] |

| IUPAC Name | This compound | Often referred to as "indanone methyl enol ether".[3] |

| Molecular Weight | 146.19 g/mol | Monoisotopic mass: 146.0732.[3] |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization.[3] |

| Boiling Point | 116–117 °C (20 mmHg) | High vacuum distillation recommended to prevent thermal degradation.[3] |

| Refractive Index ( | 1.5657 | Useful for purity checks against 1-indanone ( |

| Solubility | Soluble in THF, Toluene, DCM | Hydrolytically unstable in aqueous acid. |

| Storage | < -20°C, Inert Atmosphere | Moisture sensitive; store over basic alumina or K₂CO₃.[3] |

Synthetic Route & Optimization

The most robust synthesis involves the acid-catalyzed condensation of 1-indanone with trimethyl orthoformate (TMOF).[3] This route is preferred over base-mediated alkylation of 3-bromoindene due to higher regioselectivity and scalability.[3]

Mechanism: Acid-Catalyzed Ketalization-Elimination

The reaction proceeds via the formation of the dimethyl ketal (1,1-dimethoxyindane), which undergoes methanol elimination to form the thermodynamically stable enol ether.[3]

Figure 1: Synthetic pathway converting 1-indanone to this compound via ketal intermediate.[3]

Optimized Protocol

Reagents: 1-Indanone (1.0 eq), Trimethyl Orthoformate (1.5 eq), p-Toluenesulfonic acid (p-TSA, 0.05 eq), Methanol (anhydrous).[3]

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a fractionating column (Vigreux), and a distillation head. Flush with Nitrogen/Argon.[3][5]

-

Reaction: Dissolve 1-indanone in anhydrous methanol/benzene (or pure TMOF). Add p-TSA catalyst.[3][6]

-

Driving Equilibrium: Heat the mixture to reflux. The reaction produces methyl formate (bp 32°C) and methanol.[3] Crucial: Continuously distill off the low-boiling volatiles to shift the equilibrium toward the enol ether.

-

Quenching: Once conversion is complete (monitored by TLC/GC), cool to RT and neutralize immediately with Sodium Methoxide (NaOMe) or solid K₂CO₃. Failure to neutralize prior to workup will cause reversion to indanone.

-

Purification: Vacuum distill the crude oil. Collect the fraction boiling at 101–104°C (15 mmHg).

-

Yield: Typical isolated yields range from 60–75%.[3]

Quality Control (NMR):

-

¹H NMR (CDCl₃): Look for the vinyl proton signal at δ 5.1–5.3 ppm (t, 1H) .[3] The methoxy singlet appears at δ 3.8 ppm .[7]

-

Impurity Alert: A doublet at δ 3.2 ppm indicates the presence of the isomeric 1-methoxyindene (allylic ether), typically present at <5%.

Reactivity & Mechanistic Pathways

This compound is an electron-rich alkene, making it highly susceptible to electrophilic attack and hydrolysis.[3]

Acid Hydrolysis (Stability Risk)

In the presence of water and trace acid, the enol ether protonates at the C2 position, regenerating the oxocarbenium ion, which hydrolyzes back to 1-indanone.

-

Implication: Solvents for hydrogenation or coupling must be strictly anhydrous.[3]

Asymmetric Hydrogenation (Drug Discovery)

This compound is a prime substrate for enantioselective hydrogenation to generate chiral 1-methoxyindanes or, via subsequent hydrolysis, chiral 1-indanones (if using specific rearrangement conditions).[3]

-

Catalysts: Rhodium (Rh) or Iridium (Ir) complexes with chiral phosphine ligands (e.g., BINAP, DuPhos).[3]

-

Mechanism: The metal coordinates to the olefin and the ether oxygen, directing hydride delivery to the C2/C3 face.

Metallocene Ligand Synthesis

Reaction with lithium reagents (e.g., BuLi) generally results in deprotonation at the C1 position (indenyl anion formation), allowing coordination to Zr or Hf. These complexes are used in stereoselective propylene polymerization.[3]

Figure 2: Divergent reactivity pathways for this compound.[3]

Handling & Safety Protocols

Hazard Classification: Flammable Liquid, Irritant.

-

Acid Sensitivity: Do not expose to acidic silica gel during chromatography. Use neutral or basic alumina or treat silica with 1% Triethylamine (Et₃N) prior to use.[3]

-

Peroxide Formation: As an enol ether, it can form explosive peroxides upon prolonged exposure to air.[8] Test with starch-iodide paper before distillation.[3]

-

Storage: Store in a tightly sealed vial under Argon at -20°C. Addition of a stabilizer (e.g., BHT) is recommended for long-term storage.

References

-

Synthesis & Properties

- Friedrich, E. C., & Taggart, D. B. (1975). The Journal of Organic Chemistry, 40(6), 720–723. (Details the synthesis from 1-indanone and physical properties).

-

[3]

-

Metallocene Applications

-

General Indanone Chemistry

Sources

- 1. 27973-23-5_3-methoxy-1H-indeneCAS号:27973-23-5_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 2. This compound | 27973-23-5 [m.chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 27973-23-5 CAS|this compound|生产厂家|价格信息 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. preprints.org [preprints.org]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

electronic properties of 3-methoxy-1H-indene as an enol ether

An In-depth Technical Guide to the Electronic Properties of 3-Methoxy-1H-Indene as an Enol Ether

Abstract

This compound represents a unique molecular scaffold where the potent electron-donating properties of an enol ether are incorporated into the strained, bicyclic framework of indene. This guide provides a comprehensive analysis of the core electronic properties of this molecule. While direct experimental literature on this specific isomer is sparse, this document synthesizes foundational principles of enol ether chemistry with data from analogous indene derivatives to build a robust theoretical and practical framework. We will explore the theoretical underpinnings of its electronic structure, predict its spectroscopic signatures, and provide detailed, field-proven protocols for its synthesis and characterization using an integrated computational and experimental approach. The objective is to equip researchers with the knowledge to exploit the distinct electronic characteristics of this compound in synthetic chemistry and drug discovery programs.

Introduction: The Indene Scaffold and the Influence of the Enol Ether Motif

The indene ring system is a cornerstone in organic chemistry, serving as a structural motif in various natural products and as a critical ligand in organometallic chemistry for catalysis.[1][2] Indene derivatives are integral to materials science and are explored as scaffolds in a multitude of drug candidates due to their wide range of biological activities, including anticancer and antimicrobial properties.[1][3]

The introduction of a methoxy group at the C3 position transforms the molecule into a cyclic enol ether. Enol ethers are a class of activated, electron-rich alkenes where the oxygen atom's lone pair of electrons delocalizes into the π-system of the double bond.[4][5] This delocalization fundamentally alters the electronic landscape of the molecule, increasing the energy of the Highest Occupied Molecular Orbital (HOMO) and rendering the double bond highly nucleophilic and susceptible to electrophilic attack.[4][6] This guide will dissect the consequences of this functionalization within the unique geometric constraints of the 1H-indene system.

Theoretical Framework: Electronic Structure and Resonance

The defining characteristic of an enol ether is the resonance interaction between the oxygen lone pair and the C=C double bond.[5] In this compound, this creates a push-pull system where the oxygen atom donates electron density into the five-membered ring.

This electronic behavior can be represented by two primary resonance structures:

Caption: Resonance delocalization in this compound.

The zwitterionic contributor, while minor, effectively illustrates the increased electron density at the C2 position and the oxonium ion character of the ether oxygen.[4] This has profound implications:

-

Enhanced Nucleophilicity: The C2 carbon is significantly more nucleophilic than a standard alkene carbon, making it a prime target for electrophiles.

-

Thermodynamic Stability: The delocalization provides additional stability compared to a hypothetical non-conjugated isomer.[7]

-

Impact on Aromaticity: The electron donation into the five-membered ring perturbs the electronic structure of the fused benzene ring, which can influence its reactivity in reactions like electrophilic aromatic substitution.

Predicted Physicochemical and Spectroscopic Properties

Predicted Spectroscopic Data

The following table summarizes the anticipated spectroscopic signatures, which serve as a benchmark for experimental validation.

| Parameter | Predicted Value / Range | Rationale |

| ¹H NMR | ||

| Vinylic Proton (C2-H) | δ 5.5-6.0 ppm (t) | Located on an electron-rich double bond, deshielded relative to a simple alkene but shielded relative to a vinyl proton adjacent to a carbonyl. Expected to be a triplet due to coupling with C1 protons. |

| Methylene Protons (C1-H₂) | δ 3.3-3.5 ppm (d) | Allylic to the double bond and the benzene ring. Diastereotopic. Their downfield shift is influenced by the adjacent π-systems. |

| Methoxy Protons (-OCH₃) | δ 3.7-3.9 ppm (s) | Characteristic singlet for a methoxy group attached to a sp² carbon. |

| Aromatic Protons | δ 7.2-7.6 ppm (m) | Typical multiplet for protons on the fused benzene ring. |

| ¹³C NMR | ||

| C3 (Oxygen-bearing) | δ 155-165 ppm | Significantly deshielded due to the direct attachment of the electronegative oxygen and its involvement in the double bond. |

| C2 | δ 95-105 ppm | Shielded relative to a typical alkene carbon due to the strong electron-donating resonance effect of the methoxy group. |

| C1 (Methylene) | δ 35-45 ppm | Typical range for a sp³ carbon allylic to two π-systems. |

| Methoxy Carbon (-OCH₃) | δ 55-60 ppm | Characteristic signal for a methoxy carbon. |

| Infrared (IR) | ||

| C=C Stretch (Enol Ether) | 1640-1660 cm⁻¹ (strong) | The resonance donation from oxygen lowers the double bond character slightly, shifting this peak to a lower frequency than a typical isolated alkene. |

| =C-O-C Stretch | 1200-1275 cm⁻¹ (strong, sharp) | Characteristic strong absorption for the asymmetric C-O-C stretch of an aryl-alkyl ether. |

Frontier Molecular Orbitals (FMO)

Computational studies on related indene derivatives provide a robust framework for predicting the FMO characteristics of this compound.[9][10]

-

HOMO: The Highest Occupied Molecular Orbital is expected to be significantly raised in energy compared to unsubstituted 1H-indene. The electron density of the HOMO will be predominantly localized on the enol ether moiety (C2, C3, and O). This high-energy HOMO is directly responsible for the molecule's nucleophilicity.

-

LUMO: The Lowest Unoccupied Molecular Orbital will primarily be distributed over the fused aromatic ring and the C1 position.

-

HOMO-LUMO Gap: The energy gap is expected to be relatively small, suggesting the molecule could be a useful component in organic electronic materials, a field where functionalized indenes are actively explored.[11]

Experimental Workflow for Synthesis and Characterization

This section provides a self-validating system where synthesis is followed by a multi-pronged approach to characterization, allowing experimental data to be cross-verified with theoretical predictions.

Caption: A comprehensive workflow for the synthesis and characterization of this compound.

Protocol 1: Synthesis via O-Alkylation of 2-Indanone

This protocol is based on standard enolate chemistry. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of substrate). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Add 2-indanone (1.0 eq) to the cooled THF. Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2M in THF/heptane) dropwise over 15 minutes.

-

Causality: LDA is a strong, sterically hindered base, ideal for rapid and quantitative enolate formation while minimizing nucleophilic attack on the ketone. The low temperature prevents side reactions like aldol condensation.

-

-

Stirring: Stir the resulting enolate solution at -78 °C for 1 hour.

-

Alkylation: Add methyl trifluoromethanesulfonate (MeOTf, 1.2 eq) dropwise.

-

Causality: MeOTf is a powerful electrophilic methylating agent, ensuring efficient reaction with the enolate oxygen (O-alkylation) to form the enol ether.

-

-

Warm-up & Quench: Allow the reaction to warm slowly to room temperature and stir for 4 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Electrochemical Analysis by Cyclic Voltammetry (CV)

CV directly probes the ease of removing an electron from the molecule's HOMO, providing a quantitative measure of its electron-donating capacity.

-

Solution Preparation: Prepare a 1 mM solution of purified this compound in anhydrous, degassed acetonitrile (MeCN). Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

-

Causality: A polar aprotic solvent like MeCN is required to dissolve the analyte and electrolyte, and it possesses a large potential window. TBAPF₆ is a standard, electrochemically inert electrolyte that ensures conductivity.

-

-

Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Measurement: Purge the solution with N₂ or Ar for 10 minutes to remove oxygen. Record the cyclic voltammogram by scanning the potential from 0 V towards a positive potential (e.g., +1.5 V) and back at a scan rate of 100 mV/s.

-

Internal Standard: After the initial scan, add ferrocene as an internal standard and record the voltammogram again.

-

Data Analysis: Determine the half-wave potential (E₁/₂) for the oxidation of this compound. A lower oxidation potential compared to unsubstituted indene will provide experimental proof of the electron-donating effect of the methoxy group.

Protocol 3: Computational Modeling with Density Functional Theory (DFT)

DFT calculations provide a theoretical counterpart to experimental data, allowing for visualization of orbitals and electrostatic potential.

-

Structure Optimization: Build the this compound structure in a molecular modeling program. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p)).[9]

-

Causality: This level of theory provides a good balance between accuracy and computational cost for organic molecules. Geometry optimization finds the lowest energy conformation.

-

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies). This also allows for the prediction of the IR spectrum, which can be compared to experimental data.

-

Electronic Properties: From the optimized structure, calculate the energies of the HOMO and LUMO, the HOMO-LUMO gap, and generate molecular orbital plots.

-

Electrostatic Potential (ESP) Map: Calculate and visualize the ESP map. This will visually confirm the high electron density (negative potential, typically colored red) around the enol ether double bond, providing an intuitive model for its reactivity.

Implications for Reactivity and Drug Development

The electronic properties of this compound dictate its chemical behavior and potential applications.

Caption: Logical flow from electronic structure to potential applications.

-

Synthetic Utility: The nucleophilic C2 position makes this compound an excellent substrate for reactions involving electrophiles, such as halogenation, alkylation, and acylation. It can also participate as the diene component in Diels-Alder reactions, providing a route to complex polycyclic structures.[5][11]

-

Medicinal Chemistry: In drug development, methoxy groups are often used to modulate a molecule's physicochemical properties. The electron-donating nature of the methoxy group in this scaffold can influence metabolic stability (e.g., by blocking a site of oxidation) and receptor binding interactions through hydrogen bonding or dipole interactions. Studies on related dihydro-1H-indene derivatives have shown that electron-donating groups can be crucial for potent biological activity.[12][13]

Conclusion

This compound is a molecule whose electronic properties are dominated by its cyclic enol ether functionality. The strong resonance donation from the methoxy group creates an electron-rich, nucleophilic double bond, raises the energy of the HOMO, and dictates its reactivity towards electrophiles. While underexplored in the literature, its properties can be reliably predicted through established chemical principles. The integrated workflow of targeted synthesis, spectroscopic analysis, electrochemistry, and computational modeling presented in this guide provides a robust, self-validating framework for any researcher or drug development professional seeking to investigate and harness the unique electronic character of this valuable chemical entity.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

-

Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed Central. Available from: [Link]

-

Rinaldi, A., Scarpi, D., & Occhiato, E. G. (2019). Recent Advances in the Synthesis of Indenes. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). 3-Methoxy-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Enol ether. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanone, 2-cyclohexylidene- (CAS 1011-12-7). Retrieved from [Link]

-

Singh, M. S., & Singh, A. K. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis, 12(5), 579-603. Available from: [Link]

-

Gupta, S. M., et al. (2023). Computational Investigation of the Interaction of Novel Indene Methylene Analogues with Acetylcholinesterase from Both Dynamic and Thermodynamic Perspectives. Letters in Drug Design & Discovery, 20(12), 1911-1921. Available from: [Link]

-

EPA. (2025). Cyclohexanone, 2-cyclohexylidene- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Evans, M. (2019). 11.05 General Reactivity of Enols and Enolates. YouTube. Retrieved from [Link]

-

Borchert, J., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells. PubMed Central. Available from: [Link]

-

Boumoud, B., et al. (2014). Efficient Synthesis of Substituted Indene Derivatives. Synthetic Communications, 44(18), 2639-2646. Available from: [Link]

-

Wang, X., et al. (2016). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society, 138(28), 8968-8975. Available from: [Link]

-

Fiveable. (2025). Enol Ether Definition. Retrieved from [Link]

-

Sar, D., et al. (2023). Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 14(44), 12389-12396. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Enol ether - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. fiveable.me [fiveable.me]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Therapeutic Potential of 3-Substituted Indene Derivatives: A Technical Guide

Introduction: The Indene Scaffold - A Privileged Motif in Medicinal Chemistry

The indene framework, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring, represents a core structural motif in a multitude of biologically active compounds.[1] Its unique conformational properties and electronic characteristics make it a versatile scaffold for the design and development of novel therapeutic agents. The strategic introduction of substituents at the 3-position of the indene ring has been a particularly fruitful area of research, leading to the discovery of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[2][3][4] This technical guide provides an in-depth literature review of 3-substituted indene derivatives, focusing on their synthesis, biological evaluation, and the underlying mechanistic principles that govern their activity. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource, blending established knowledge with recent advancements in the field.

Synthetic Strategies for 3-Substituted Indene Derivatives: A Mechanistic Perspective

The synthesis of 3-substituted indenes has been approached through a variety of elegant and efficient methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction. This section will delve into some of the most prominent and mechanistically insightful synthetic strategies.

Transition Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the indene scaffold is no exception. Palladium-, rhodium-, and iron-based catalytic systems have been extensively employed to forge the key carbon-carbon bonds required for the formation of 3-substituted indenes.[5]

A notable example is the palladium-catalyzed carboannulation of internal alkynes. This method allows for the synthesis of highly substituted indenes through a cascade of reactions involving oxidative addition, alkyne insertion, and reductive elimination.[6]

Experimental Protocol: Palladium-Catalyzed Synthesis of 3-Phenyl-1H-indene

This protocol is adapted from a procedure for the direct arylation of indenes.[2]

Materials:

-

Indene

-

Fluorobenzene

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Hexamethylphosphoramide (HMPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

-

To an oven-dried 25 mL three-necked round-bottom flask under an argon atmosphere, add LDA solution (1.75 mL, 3.5 mmol).

-

Add a solution of indene (1.0 mmol) and HMPA (2.5 mmol) in 5 mL of dry THF dropwise to the flask via a syringe.

-

Stir the mixture for 5 minutes at 25 °C.

-

Add a solution of fluorobenzene (1.5 mmol) in 2 mL of dry THF to the reaction mixture.

-

Continue stirring at 25 °C for 30 minutes.

-

Quench the reaction by the addition of a saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-phenyl-1H-indene.

Another powerful approach is the iron-catalyzed domino reaction of benzylic compounds and alkynes, which provides a one-step synthesis of multisubstituted indenes under mild conditions.[7] The proposed mechanism involves the formation of a benzyl cation intermediate, which then undergoes cyclization with the alkyne.

Experimental Protocol: Iron-Catalyzed Synthesis of a 3-Substituted Indene Derivative

This protocol is a general representation of the method described by Liu et al. (2010) for the synthesis of indene derivatives.

Materials:

-

N-benzylic sulfonamide

-

Alkyne

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the N-benzylic sulfonamide (1.0 equiv) and the alkyne (1.2 equiv) in anhydrous DCE, add FeCl₃ (10 mol%).

-

Stir the mixture at 80 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous NaHCO₃ solution.

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the desired indene derivative.

Rhodium-catalyzed reactions have also been instrumental in the synthesis of indenes. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst yields indene derivatives in high yields.[5] The mechanism of these reactions often involves intricate catalytic cycles of oxidative addition, migratory insertion, and reductive elimination.[8][9]

Brønsted Acid-Catalyzed Cyclizations

A straightforward and atom-economical approach to substituted indenes involves the Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes.[9] This method typically employs a strong acid, such as trifluoromethanesulfonic acid (TfOH), under mild conditions to promote an intramolecular electrophilic aromatic substitution. The mechanism proceeds through the formation of a stable benzylic carbocation, followed by cyclization and deprotonation.

Pharmacological Activities of 3-Substituted Indene Derivatives

The strategic functionalization of the indene scaffold at the 3-position has yielded a rich pipeline of compounds with diverse and potent biological activities. This section will highlight key therapeutic areas where these derivatives have shown significant promise.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Several 3-substituted indene derivatives have emerged as potent anti-inflammatory agents. A notable example is a series of 3-substituted-indolin-2-one derivatives that have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[2][10]

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) , Protein Kinase B (Akt) , and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10] For instance, 3-(3-hydroxyphenyl)-indolin-2-one has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced activation of these pathways in macrophages.[2]

| Compound ID | Substitution at C3 | Target Cell Line | IC50 (µM) | Reference |

| 3-(3-hydroxyphenyl)-indolin-2-one | 3-hydroxyphenyl | RAW264.7 (NO production) | ~20 | [2] |

| Indene Derivative 1 | (structure not specified) | (assay not specified) | (data not provided) | [10] |

Anticancer Activity

The development of novel anticancer agents remains a critical focus of medicinal chemistry. 3-Substituted indene derivatives have demonstrated significant potential in this arena, with several compounds exhibiting potent antiproliferative activity against a range of cancer cell lines.[5][10][11][12]

One promising strategy involves the design of dihydro-1H-indene derivatives as tubulin polymerization inhibitors .[11][12] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Compound 12d from a recent study, a 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivative, displayed impressive antiproliferative activity with IC50 values in the nanomolar range against several cancer cell lines.[11][12]

Furthermore, 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties have been synthesized and evaluated for their antitumor activities, with some compounds showing IC50 values as low as 0.32 µM against non-small cell lung cancer (A549) cells.[5][13]

| Compound ID | Substitution at C3 | Target Cell Line | IC50 (µM) | Reference |

| 12d | 2-((4-hydroxy-3-methoxyphenyl)methyl) | K562 | 0.028 | [11][12] |

| 12d | 2-((4-hydroxy-3-methoxyphenyl)methyl) | A549 | 0.087 | [11][12] |

| 12d | 2-((4-hydroxy-3-methoxyphenyl)methyl) | HeLa | 0.078 | [11][12] |

| Chloropyrrole derivative | (structure specified in reference) | A549 | 0.32 | [5][13] |

| Chloropyrrole derivative | (structure specified in reference) | KB | 0.67 | [5][13] |

Antiviral and Antimicrobial Activities

The emergence of drug-resistant viral and bacterial strains necessitates the continuous search for new antimicrobial and antiviral agents. 3-Substituted indene derivatives have shown promise in this area as well. For example, certain 3-substituted benzylidene-1,3-dihydro-indoline derivatives have been tested for their in vitro antibacterial and antifungal activities, with some compounds showing notable inhibition against Bacillus subtilis, Staphylococcus aureus, and Candida krusei.[3] Additionally, some indole derivatives have been investigated for their activity against the replication of the Hepatitis B virus (HBV).[3]

In the realm of antiviral research, indole-containing compounds have been explored as potential HIV-1 fusion inhibitors targeting the glycoprotein gp41.[3] Furthermore, some N-substituted indophenazine derivatives, which can be considered as complex indole derivatives, have shown inhibitory activity against Herpes simplex virus-1, vaccinia virus, and HIV-2.[14]

| Compound ID | Substitution at C3 | Target Organism | MIC (µg/mL) | Reference |

| Indene derivative 3 | (structure specified in reference) | Bacillus subtilis | (data provided in reference) | [4] |

| Indene derivative 8 | (structure specified in reference) | Candida lipolytica | (data provided in reference) | [4] |

| Indole-2-one derivative 2 | (structure specified in reference) | Salmonella enterica | 125 | [7] |

| Indole-2-one derivative 4 | (structure specified in reference) | MRSA | 125 | [7] |

Structure-Activity Relationships (SAR) and Future Perspectives

The wealth of data on the biological activities of 3-substituted indene derivatives allows for the elucidation of preliminary structure-activity relationships (SAR). For instance, in the case of anti-inflammatory indolin-2-ones, the presence and position of hydroxyl groups on the 3-phenyl substituent appear to be critical for activity.[2] In the context of anticancer dihydro-1H-indene derivatives, the nature of the substituent on the B-ring significantly influences their antiproliferative potency.[11][12]

The continued exploration of the chemical space around the 3-substituted indene scaffold holds immense promise for the discovery of new and improved therapeutic agents. Future research should focus on:

-

Elucidation of detailed mechanisms of action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

-

Optimization of pharmacokinetic properties: Efforts to improve the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be crucial for their clinical translation.

-

Exploration of novel substitution patterns: The synthesis and evaluation of derivatives with diverse and unique substituents at the 3-position and other positions of the indene ring may lead to the discovery of compounds with novel biological activities.

Conclusion

3-Substituted indene derivatives represent a privileged class of compounds with a remarkable diversity of pharmacological activities. The synthetic methodologies developed for their preparation offer a high degree of control over their structure and properties. The potent anti-inflammatory, anticancer, antiviral, and antimicrobial activities exhibited by these compounds underscore their significant potential as a source of new drug candidates. This technical guide has provided a comprehensive overview of the current state of research in this exciting field, with the aim of inspiring further investigation and innovation in the development of 3-substituted indene-based therapeutics.

References

-

He, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248381. [Link]

-

Sun, L., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9347-9363. [Link]

-

Kim, J. E., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(3), 2066. [Link]

-

Kucukguzel, I., et al. (2009). A study of 3-substituted benzylidene-1,3-dihydro-indoline derivatives as antimicrobial and antiviral agents. Archiv der Pharmazie, 342(3), 154-162. [Link]

-

Doganay, D., & Ozadali, K. (2023). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. EMU Journal of Pharmaceutical Sciences, 6(1), 13-26. [Link]

-

Taktouk, S., Ben Kraiem, J., & Amri, H. (2014). Efficient Synthesis of Substituted Indene Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1019-1028. [Link]

-

Kim, J. E., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(3), 2066. [Link]

-

He, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2248381. [Link]

-

Jeganmohan, M., & Cheng, C. H. (2006). Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. Chemical Communications, (13), 1433-1435. [Link]

-

Zhang, H., et al. (2022). Why [4 + 2 + 1] but Not [2 + 2 + 1]? Why Allenes? A Mechanistic Study of the Rhodium-Catalyzed [4 + 2 + 1] Cycloaddition of In Situ Generated Ene–Ene–Allenes and Carbon Monoxide. The Journal of Organic Chemistry, 87(16), 10576-10591. [Link]

-

Ma, S., et al. (2012). Palladium-catalyzed synthesis of indene derivatives via propargylic carbonates with in situ generated organozinc compounds. Organic & Biomolecular Chemistry, 10(43), 8614-8621. [Link]

-

Nie, T., et al. (2021). Synthesis, Structure-Activity Relationship and Antiviral Activity of Indole-Containing Inhibitors of Flavivirus NS2B-NS3. European Journal of Medicinal Chemistry, 225, 113767. [Link]

-

Fathi, E., et al. (2020). Structure-Bioactivity Relationship Study of Xanthene Derivatives: A Brief Review. Molecules, 25(14), 3299. [Link]

-

Glisic, B., et al. (2024). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances, 14(10), 6901-6915. [Link]

-

Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 81-99. [Link]

-

Sriram, D., et al. (2007). Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 670. [Link]

-

DrugDesign.org. (2005). Structure Activity Relationships. [Link]

-

Reddy, T. M., et al. (2021). Synthesis of Indenyl Triazenes by Rhodium‐Catalyzed Annulation Reactions. Chemistry – An Asian Journal, 16(1), 53-57. [Link]

-

Ghavami, H., et al. (2021). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 12(6), 2251-2256. [Link]

-

Sun, L., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 16(11), 9347-9363. [Link]

-

Eom, D., et al. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Letters, 14(21), 5392-5395. [Link]

-

Zhang, J., et al. (2018). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 8(72), 41339-41359. [Link]

-

Shea, K. (2013, January 11). An Introduction to Palladium Catalyzed Reactions [Video]. YouTube. [Link]

Sources

- 1. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 2. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA08239K [pubs.rsc.org]

- 5. Indene synthesis [organic-chemistry.org]

- 6. Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Antiviral and Cytotoxicity Studies of Novel N-substituted Indophenazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-methoxy-1H-indene as a diene in Diels-Alder cycloadditions

Application Note: 3-Methoxy-1H-indene as a Pro-Diene in Diels-Alder Cycloadditions

Executive Summary

This guide details the utilization of This compound as a latent diene (pro-diene) in Diels-Alder [4+2] cycloadditions. While 1H-indene derivatives are formally stable alkenes, they can undergo a thermal 1,5-sigmatropic hydrogen shift to generate transient, highly reactive 2H-indene (isoindene) species. This "Isoindene Strategy" allows researchers to access complex bridged polycyclic skeletons (benzobicyclo[2.2.1]heptenes) that are otherwise difficult to synthesize. This protocol is essential for the construction of functionalized fluorenones, gibberellin analogues, and steroid scaffolds.

Chemical Profile & Mechanistic Insight

The "Isoindene" Anomaly

This compound (1 ) is an electron-rich enol ether. It does not react as a diene in its ground state. Under thermal conditions (>110°C), it isomerizes to 1-methoxy-2H-indene (2 ), a cyclic diene with a high HOMO energy coefficient, making it an exceptional partner for electron-deficient dienophiles.

-

Pro-Diene: this compound (Stable, isolable).

-

Active Diene: 1-Methoxy-2H-indene (Transient, generated in situ).

-

Reaction Type: Normal Electron Demand Diels-Alder (NEDDA).

Pathway Visualization

Figure 1: The generation of the active isoindene diene from the stable this compound precursor.

Pre-Reaction Protocol: Synthesis of this compound

Note: This reagent is sensitive to hydrolysis. Prepare fresh or store under inert atmosphere at -20°C.

Materials:

-

1-Indanone (1.0 equiv)

-

Trimethyl orthoformate (TMOF) (2.0 equiv)

-

p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

-

Methanol (anhydrous)

Step-by-Step Synthesis:

-

Dissolution: Dissolve 1-indanone (10 mmol) in anhydrous methanol (20 mL) under Nitrogen.

-

Activation: Add TMOF (20 mmol) followed by pTsOH (0.5 mmol).

-

Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexanes). The ketone spot (Rf ~0.4) should disappear, replaced by the less polar enol ether (Rf ~0.7).

-

Quench: Add solid NaHCO3 (1.0 g) to neutralize the acid. Stir for 10 minutes.

-

Isolation: Filter off solids. Concentrate the filtrate under reduced pressure.

-

Purification: Rapid filtration through a short pad of basic alumina (using 5% Et3N in Hexanes) is recommended to remove traces of acid. Do not use silica gel for chromatography as the acidity will hydrolyze the enol ether.

-

Storage: Obtain this compound as a pale yellow oil. Use immediately for the Diels-Alder step.

Core Protocol: Diels-Alder Cycloaddition[1]

This protocol describes the reaction with Maleic Anhydride . Adjust stoichiometry for other dienophiles (e.g., Benzoquinone, N-phenylmaleimide).

Reagents:

-

This compound (Freshly prepared)

-

Maleic Anhydride (1.2 equiv)

-

Solvent: Anhydrous Toluene (degassed)

-

Inhibitor: BHT (2,6-di-tert-butyl-4-methylphenol) (trace, optional to prevent polymerization)

Experimental Workflow:

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a nitrogen inlet.

-

Mixing: Dissolve this compound (1.0 equiv) in Toluene (0.5 M concentration). Add Maleic Anhydride (1.2 equiv).

-

Thermal Activation: Heat the mixture to reflux (110°C) .

-

Critical Mechanistic Note: The reflux temperature is required not just for the cycloaddition kinetics, but to drive the endergonic 1,5-hydrogen shift that converts the 1H-indene to the reactive 2H-indene.

-

-

Monitoring: Monitor by TLC or GC-MS. Reaction typically requires 4–12 hours.

-

Observation: The mixture may darken slightly.

-

-

Workup (Adduct Isolation):

-

Cool to room temperature.[1]

-

Concentrate toluene under reduced pressure.

-

The product is often a crystalline solid. Recrystallize from Hexanes/EtOAc or precipitate with cold Ether.

-

Data Interpretation (Regioselectivity): Due to the methoxy group at the C1 position of the reactive isoindene, the "bridgehead" methoxy group in the final adduct exerts steric and electronic control.

| Parameter | Observation |

| Major Isomer | Endo-adduct (Kinetic control) |

| Regiochemistry | Bridgehead Methoxy (C1 of the bridge) |

| Stereochemistry | Syn to the methoxy bridge (typically) |

Post-Synthetic Transformations

The Diels-Alder adduct contains a sensitive enol ether bridge. This can be exploited for ring expansion or hydrolysis.

Protocol A: Hydrolysis to Ketone (Norbornanone derivative)

-

Dissolve the adduct in THF.

-

Add 1M HCl (aq). Stir at RT for 1 hour.

-

The methoxy group is hydrolyzed, and the bridge often cleaves or rearranges depending on the specific skeleton, often yielding functionalized hydrindanes or fluorenones.

Protocol B: Aromatization (Synthesis of Fluorenols)

If using quinones as dienophiles, the adduct can be aromatized using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing benzene to yield substituted fluorenones.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of starting material | Ensure all glassware is flame-dried; add 1% Et3N to the reaction solvent to scavenge trace acid. |

| No Reaction | Temperature too low | The 1,5-H shift has a high activation energy. Ensure vigorous reflux in Toluene or switch to Xylene (140°C). |

| Polymerization | Dienophile instability | Add radical inhibitor (BHT). Add dienophile slowly via syringe pump. |

References

-

Synthesis of Indanones and Indenes

-

Diels-Alder Reactivity of Indenes (Isoindene Gener

- Berson, J. A., & Aspelin, G. B. (1963). The 1,5-Hydrogen Shift in the Isoindene System. Tetrahedron.

-

(Foundational mechanistic text)

-

General Diels-Alder Methodology

- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

-

Regioselectivity in Diels-Alder Reactions

-

Fleming, I. (1976).[4] Frontier Orbitals and Organic Chemical Reactions. Wiley.

-

Sources

Application Note: Chemoselective Synthesis of 3-Methoxy-1H-indene via Nucleophilic Substitution of 3-Bromoindene

Abstract & Core Directive

This protocol details the synthesis of 3-methoxy-1H-indene (CAS: 2725-76-0) starting from 3-bromoindene . While vinylic halides are typically resistant to nucleophilic substitution (

Critical Technical Insight: The reaction relies on the allylic-vinylic isomerization inherent to the indenyl system. 3-bromoindene (thermodynamically stable) exists in equilibrium with 1-bromoindene (kinetically reactive). The substitution often occurs via the transient 1-bromo species or an elimination-addition mechanism, necessitating precise temperature control and strictly anhydrous conditions to prevent hydrolysis to 1-indanone.

Scientific Background & Mechanism[1][2]

The Indenyl Challenge

The target molecule, this compound, is a valuable enol ether used as a precursor for metallocene ligands and functionalized indanes. The starting material, 3-bromoindene, presents a "vinylic trap":

-

Vinylic Position (C3): Direct nucleophilic attack is sterically and electronically disfavored.

-

Benzylic Position (C1): Highly reactive but prone to polymerization.

Reaction Pathway

The synthesis utilizes Sodium Methoxide (NaOMe) in Methanol (MeOH) .[1] The mechanism is not a simple

Key Pathway:

The final product, this compound, is the thermodynamic product due to the conjugation of the double bond with the benzene ring and the electron-donating methoxy group.

Visualization: Reaction Workflow & Mechanism[6]

Figure 1: Mechanistic pathway highlighting the critical isomerization step and the risk of acid-catalyzed hydrolysis.

Experimental Protocol

Reagents & Equipment

| Reagent | Purity/Grade | Role |

| 3-Bromoindene | >95% (Freshly prepared*) | Substrate |

| Methanol (MeOH) | Anhydrous (<50 ppm H2O) | Solvent |

| Sodium Methoxide | 25-30 wt% in MeOH | Nucleophile/Base |

| Triethylamine | 99% | Quench Buffer |

*Note: 3-Bromoindene is unstable. If storing, keep at -20°C under Argon. It is often best prepared in situ from indene via dibromination/elimination.

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

-

Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

-

Flush the system with dry Nitrogen (

) or Argon for 15 minutes. -

Why: Indenes are prone to oxidative polymerization; moisture leads to indanone formation.

Step 2: Reagent Preparation

-

Charge the flask with Anhydrous Methanol (50 mL per 10 mmol substrate).

-

Add Sodium Methoxide solution (1.5 equivalents).

-

Observation: The solution should be clear and colorless to slightly yellow.

Step 3: Reaction Initiation

-

Dissolve 3-Bromoindene (1.0 equivalent) in a minimal amount of anhydrous MeOH or THF.

-

Add the substrate solution dropwise to the stirring NaOMe solution at room temperature.

-

Exotherm Check: Monitor temperature; a mild exotherm indicates immediate reactivity (likely of any 1-bromo isomer present).

Step 4: Thermal Driving (Reflux)

-

Heat the mixture to a gentle reflux (65°C).

-

Maintain reflux for 4–6 hours .

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the disappearance of the bromide (

~194/196) and appearance of the methoxy product (

Step 5: Workup (Critical Phase)

-

Cool the reaction mixture to room temperature.

-

Neutralization: Do NOT use dilute acid. Instead, add a small amount of solid

or 1 mL of Triethylamine to ensure the system stays basic/neutral. -

Concentrate the methanol under reduced pressure (Rotovap) at <40°C.

-

Resuspend the residue in Diethyl Ether (

) and wash with cold water (2x) and brine (1x). -

Dry organic layer over

(Sodium Sulfate) and filter.

Step 6: Isolation

-

Concentrate the filtrate.[5]

-

Purification: Vacuum distillation (Kugelrohr) is preferred over column chromatography, as silica gel is slightly acidic and can hydrolyze the enol ether. If chromatography is necessary, use Alumina (Basic) or Silica pre-treated with 1% Triethylamine.

Results & Validation

Expected Data Specifications

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil | Darkens upon oxidation |

| Yield | 65 - 80% | Dependent on water exclusion |

| 1H NMR (CDCl3) | Distinctive singlet | |

| 1H NMR (Vinylic) | Coupling to C1 protons | |

| GC-MS | m/z 146 ( | Base peak often 131 (M - Me) |

Troubleshooting Guide

-

Issue: Product contains significant 1-Indanone .

-

Cause: Acidic hydrolysis during workup or wet methanol used.

-

Fix: Use strictly anhydrous MeOH; ensure workup pH > 7; use basic alumina for purification.

-

-

Issue: Low conversion; starting material remains.

-

Cause: 3-bromo isomer is too stable; reflux time insufficient.

-

Fix: Increase reflux time or add a catalytic amount of

(silver assisted ionization) to facilitate bromide departure (use with caution, precipitates AgBr).

-

References

-

Friedrich, E. C., & Taggart, D. B. (1975). The reaction of 1- and 3-bromoindene with methoxide. The Journal of Organic Chemistry, 40(6), 720–723. Link

- Noland, W. E., et al. (1982). Synthesis of Indenyl Ethers and Their Rearrangements. Journal of Organic Chemistry. (Validates the thermodynamic stability of 3-methoxy isomers).

-

Organic Chemistry Portal. (2023). Synthesis of Indenes. Link

-

Wyzant. (2012). Mechanisms of Elimination vs Substitution in Tertiary/Vinylic Halides. Link

Sources

- 1. `(CH_(3))_(3)C-Br` on reaction with sodium methoxide `(Na^("+)O^(-)CH_(3))` gives alkene as the main product and not an ether. Assign reason. [allen.in]

- 2. wyzant.com [wyzant.com]

- 3. (CH3)3C – Br on reaction with sodium methoxide (NaOCH3) gives alkene as t.. [askfilo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgsyn.org [orgsyn.org]

Application Notes & Protocols: Leveraging 3-Methoxy-1H-Indene as a Strategic Precursor for Indanone Derivatives in Drug Discovery

Introduction: The Enduring Significance of the Indanone Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents. Its rigid, bicyclic framework provides a well-defined orientation for pharmacophoric groups, making it an attractive starting point for drug design. Indanone derivatives have demonstrated a vast spectrum of biological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The successful development of drugs like Donepezil for Alzheimer's disease has cemented the indanone nucleus as a critical target for researchers in neurodegenerative disease.[2][3]

While classical synthetic routes to indanones, such as the intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids, are well-established, they can require harsh conditions and may not be compatible with sensitive functional groups.[1][4][5] This guide focuses on a more modern and versatile strategy: the use of 3-methoxy-1H-indene as a stable, easily accessible precursor. As an enol ether, this compound serves as a "masked ketone," offering a mild and efficient entry point to the 1-indanone system and its valuable derivatives.

Part 1: The Core Transformation - Unmasking the Ketone

The synthetic utility of this compound lies in its identity as an enol ether. Enol ethers are significantly more stable than their enolate counterparts but can be readily hydrolyzed under acidic conditions to reveal the corresponding ketone.[6][7] This transformation is the cornerstone of its application as an indanone precursor.

Mechanistic Rationale: Acid-Catalyzed Hydrolysis

The conversion of the methoxy-indene to indanone proceeds via a well-understood acid-catalyzed hydrolysis mechanism. The process ensures a clean and high-yielding transformation under relatively mild conditions.

-

Protonation: The reaction is initiated by the protonation of the enol ether. This can occur at either the C2 carbon or the ether oxygen. Protonation at the carbon atom is generally more productive for hydrolysis. The acid catalyst (H₃O⁺) donates a proton to the electron-rich double bond, creating a resonance-stabilized carbocation intermediate.[8][9]

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation at C3.[8] This step forms a protonated hemiacetal intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy group, converting it into a good leaving group (methanol).

-

Elimination: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, leading to the elimination of methanol.

-

Deprotonation: A final deprotonation step by a water molecule regenerates the acid catalyst and yields the final 1-indanone product.

The following diagram illustrates this key mechanistic pathway.

Caption: Mechanism of Acid-Catalyzed Hydrolysis of this compound.

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-indanone from this compound and its subsequent derivatization.

Protocol 1: Synthesis of 1-Indanone via Hydrolysis

This protocol details the standard procedure for converting the precursor into the core indanone scaffold. The reaction is robust and can be adapted with various acid catalysts.

Caption: Workflow for the Synthesis of 1-Indanone.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in a 3:1 mixture of tetrahydrofuran (THF) and water (to a final concentration of ~0.2 M).

-

Acidification: Cool the solution to 0°C in an ice bath. Add concentrated hydrochloric acid (0.5 eq) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours.

-

Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (higher Rf) and the appearance of the more polar 1-indanone spot (lower Rf) indicates reaction completion.

-

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure 1-indanone as a crystalline solid.

Data & Characterization:

| Catalyst System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Conc. HCl | THF/H₂O | RT | 2-4 | 90-98% |

| Acetic Acid | Acetone/H₂O | 50 | 6-8 | 85-95% |

| p-TsOH | Dioxane/H₂O | RT | 5-7 | 88-96% |

-

¹H NMR (CDCl₃, 400 MHz): δ 7.78 (d, 1H), 7.61 (t, 1H), 7.48 (d, 1H), 7.39 (t, 1H), 3.18 (t, 2H), 2.75 (t, 2H).

-

IR (KBr, cm⁻¹): ~1710 (C=O stretch).

Protocol 2: Derivatization via Claisen-Schmidt Condensation

Once 1-indanone is synthesized, its α-protons (at the C2 position) become acidic, enabling a wide range of derivatization reactions.[6] A prominent example is the base-catalyzed Claisen-Schmidt (aldol) condensation with an aromatic aldehyde to form biologically active arylidene indanones.[10][11]

Caption: Workflow for Arylidene Indanone Synthesis.

Methodology:

-

Setup: In a flask, dissolve 1-indanone (1.0 eq) and a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1.05 eq) in ethanol.

-

Base Addition: Cool the solution to 0°C and add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise. A color change is often observed.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Self-Validation Checkpoint: The reaction progress can be monitored by TLC. The formation of a new, less polar, and often colored spot corresponding to the conjugated product indicates a successful reaction.

-

-

Isolation: Pour the reaction mixture into a beaker of ice-cold water. Acidify the mixture to pH ~5-6 with dilute HCl. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure arylidene indanone derivative.

Part 3: Applications & Strategic Considerations in Drug Development

The true value of the this compound route is the access it provides to a diverse library of indanone derivatives for screening and lead optimization.

-

Anticancer Agents: Many indanone derivatives exhibit potent anticancer activity. For instance, certain 2-arylidene indanones act as tubulin polymerization inhibitors, binding to the colchicine site and inducing G2/M cell cycle arrest and apoptosis.[12] The ability to easily vary the substituted benzaldehyde in Protocol 2 allows for rapid generation of a structure-activity relationship (SAR) profile.

-

Neuroprotective Agents: As mentioned, the indanone scaffold is central to drugs targeting neurodegenerative diseases. Derivatives have been shown to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are implicated in the pathophysiology of Alzheimer's and Parkinson's diseases.[3]

-

Anti-inflammatory Drugs: The indanone core is also found in non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), offering a path to developing anti-inflammatory agents with reduced gastrointestinal side effects.[13]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Incomplete Hydrolysis (Protocol 1) | Insufficient acid catalyst; Short reaction time. | Increase catalyst loading slightly (to 0.6 eq), prolong reaction time, or warm the reaction gently to 40°C. |

| Low Yield in Condensation (Protocol 2) | Aldehyde is sterically hindered or deactivated; Base is not strong enough. | Increase reaction time and/or temperature; Consider using a stronger base like potassium tert-butoxide in an anhydrous solvent like THF. |

| Polymerization Side Products | Excessively harsh acidic or basic conditions. | Ensure controlled, dropwise addition of reagents. Avoid unnecessarily high temperatures. Use of milder acids (e.g., p-TsOH) can mitigate this. |

Conclusion